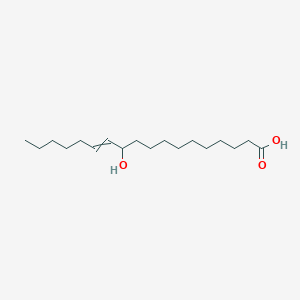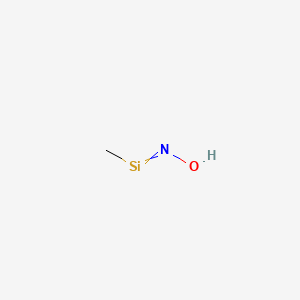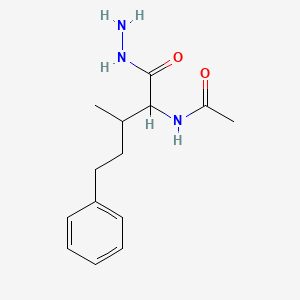
11-Hydroxyoctadec-12-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxyoctadec-12-enoic acid is a long-chain fatty acid with the molecular formula C18H34O3 It is a hydroxylated derivative of octadecenoic acid, characterized by the presence of a hydroxyl group at the 11th carbon and a double bond between the 12th and 13th carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-hydroxyoctadec-12-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of octadecenoic acid using specific catalysts and reagents. For instance, the use of imidazole salts for dehydration, NaH-promoted reaction of ricinoleic acid methyl ester with MeI catalyzed by lipase P, and macrocyclization of racemic 12-hydroxyoctadec-9Z-enoic acid are some of the methods employed .
Industrial Production Methods: Industrial production of this compound often involves the esterification of ricinoleic acid by maleic or succinic anhydride, followed by macrolactonization using Boc2O–Et3N/DMAP or Boc2O–(i-Pr)2Net–pyrrolidinopyridine (4-PP). These methods ensure the production of biodegradable polyanhydrides and polyesters that are used as agents to deliver drugs to necessary targets .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Hydroxyoctadec-12-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hypervalent iodine (III) or other oxidizing agents.
Reduction: Reduction reactions can be carried out using NaH or other reducing agents.
Major Products: The major products formed from these reactions include various lactones and polyanhydrides, which are used in the preparation of biodegradable materials .
Wissenschaftliche Forschungsanwendungen
11-Hydroxyoctadec-12-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of biodegradable polyanhydrides and polyesters.
Medicine: It is used as a drug delivery agent due to its biocompatibility and biodegradability.
Wirkmechanismus
The mechanism of action of 11-hydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. For instance, ricinoleic acid, a similar compound, exerts its effects by interacting with cannabinoid receptors and transient receptor potential cation channels . The hydroxyl group and double bond in this compound play crucial roles in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ricinoleic Acid: A hydroxylated fatty acid with similar properties and applications.
cis-Vaccenic Acid: Another hydroxylated fatty acid used as a bacterial biomarker.
12-Hydroxyoctadec-9-enoic Acid: A compound with similar chemical structure and reactivity.
Uniqueness: 11-Hydroxyoctadec-12-enoic acid is unique due to its specific hydroxylation and double bond position, which confer distinct chemical properties and reactivity. Its ability to form biodegradable polyanhydrides and polyesters makes it particularly valuable in medical and industrial applications .
Eigenschaften
CAS-Nummer |
922174-72-9 |
|---|---|
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
11-hydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
ONAMALXVRDKFRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC(CCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
![1-{2-[(2-Ethenylphenyl)methoxy]phenyl}decahydronaphthalene](/img/structure/B14174949.png)

![9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B14174961.png)


![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)

![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
